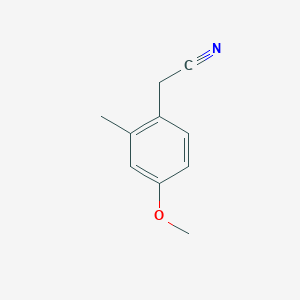
4-Methoxy-2-methylphenylacetonitrile
Vue d'ensemble
Description
The compound 4-Methoxy-2-methylphenylacetonitrile is a chemical of interest in various research studies due to its potential applications in organic synthesis and material science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been extensively studied, providing valuable insights into the behavior of similar molecules.
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-2-methylphenylacetonitrile has been explored through various methods. For instance, the solvent-free condensation of phenylacetonitrile with 4-methoxybenzaldehyde has been optimized using neat powdered KOH or K2CO3 with a phase transfer agent, demonstrating the potential for efficient synthesis routes without the need for solvents . Additionally, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin has been improved using KF/Al2O3 as a dehydrant, indicating a multi-step process that is both simple and economical . These studies suggest that similar methods could potentially be applied to the synthesis of 4-Methoxy-2-methylphenylacetonitrile.
Molecular Structure Analysis
X-ray crystallography has been used to analyze the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing details about hydrogen bonding and π-π stacking interactions . Similarly, the conformational polymorphs of α-[(4-Methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile have been evaluated, showing different stable forms with potential nonlinear optical behavior . These findings provide a foundation for understanding the molecular structure of 4-Methoxy-2-methylphenylacetonitrile.
Chemical Reactions Analysis
The chemical reactivity of compounds with the 4-methoxyphenyl group has been investigated, such as the synthesis of novel pyridine derivatives through a three-component reaction and the construction of nitrogen heterocyclic compounds from a pyrimidine derivative . These studies highlight the versatility of the methoxyphenyl group in facilitating the formation of diverse chemical structures, which could be relevant for reactions involving 4-Methoxy-2-methylphenylacetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV-vis absorption and fluorescence spectroscopy, with solvent effects interpreted . Additionally, the photophysical and solvatochromic properties of 2-((5-methoxynaphthalen-1-yl)methyl)-3-methyl-5-sec-amino-[1,1′-biphenyl]-4-carbonitrile derivatives were studied, providing insights into the influence of solvent polarity on molecular behavior . These analyses are crucial for understanding the behavior of 4-Methoxy-2-methylphenylacetonitrile in different environments.
Applications De Recherche Scientifique
Selective Mono-C-Methylations
A study by Tundo et al. (2002) highlighted the selective mono-C-methylation of arylacetonitriles using dimethyl carbonate. This process achieves a high selectivity (>99%) due to a unique mechanism involving consecutive methoxycarbonylation, methylation, and demethoxycarbonylation steps, offering a greener alternative for chemical synthesis Tundo et al., 2002.
Intramolecular Nucleophilic Aromatic Substitution
Kametani et al. (1976) demonstrated the use of a bromo-methoxy-methylphenylacetonitrile derivative in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, showcasing the compound's utility in generating complex heterocyclic structures through intramolecular nucleophilic aromatic substitution Kametani et al., 1976.
Corrosion Inhibition
Research by Ansari et al. (2015) on pyridine derivatives, which are structurally related to 4-Methoxy-2-methylphenylacetonitrile, explored their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study emphasizes the potential application of similar compounds in protecting metals against corrosion Ansari et al., 2015.
Photocatalysis
A study on the titanium dioxide photocatalyzed alkylation of maleic acid derivatives included derivatives of 4-methoxyphenylacetonitrile as reactants, illustrating the role of these compounds in photocatalytic reactions that form benzylsuccinic acid derivatives, highlighting their relevance in synthetic organic photocatalysis Cermenati et al., 1998.
Safety And Hazards
The safety information for 4-Methoxy-2-methylphenylacetonitrile indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This means it could be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The recommended precautionary statements are P280-P305+P351+P338-P310 , which involve wearing protective gloves, rinsing eyes cautiously with water if it gets in the eyes, and seeking immediate medical advice if you feel unwell .
Propriétés
IUPAC Name |
2-(4-methoxy-2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOPCMZOHYZDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396613 | |
| Record name | 4-Methoxy-2-methylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylphenylacetonitrile | |
CAS RN |
262298-02-2 | |
| Record name | 4-Methoxy-2-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262298-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)
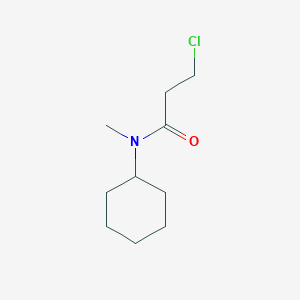
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

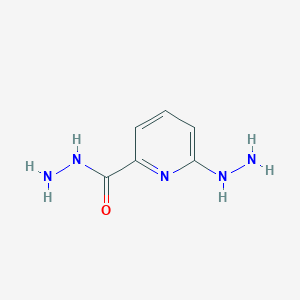

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)
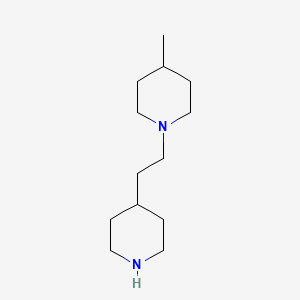

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

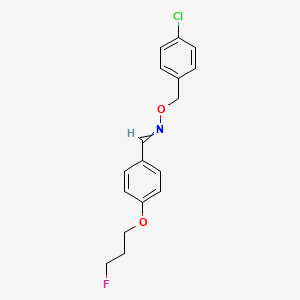

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)